

An In-depth Technical Guide to 2,6-Dimethylanisole (CAS: 1004-66-6)

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Compound of Interest

Compound Name: 2,6-Dimethylanisole

Cat. No.: B089883

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Dimethylanisole** (CAS No. 1004-66-6), a key aromatic ether used in various scientific and industrial applications. The document details its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and primary applications, with a focus on its role as a pharmaceutical intermediate. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

2,6-Dimethylanisole, also known as 2-methoxy-1,3-dimethylbenzene, is a substituted anisole derivative.^[1] It is a colorless to light yellow liquid at room temperature, recognized for its utility in organic synthesis.^[2] The molecule consists of a benzene ring substituted with two methyl groups at the 2- and 6-positions and a methoxy group at the 1-position, which imparts specific steric and electronic characteristics that influence its chemical behavior.^[2] It is sparingly soluble in water but soluble in organic solvents such as ethanol and ether.^[2]

Table 1: Physicochemical Properties of 2,6-Dimethylanisole

Property	Value	Reference(s)
CAS Number	1004-66-6	[3]
Molecular Formula	C ₉ H ₁₂ O	[3]
Molecular Weight	136.19 g/mol	[3] [4]
Appearance	Colorless to light yellow liquid	[5] [6]
Odor	Odorless or mild, sweet, floral odor	[2] [5]
Boiling Point	181–182 °C (at 760 mmHg)	[1] [4]
Density	0.962 g/mL (at 25 °C)	[1] [4]
Refractive Index (n _{20/D})	1.503	[1] [4]
Flash Point	67 °C / 152.6 °F (closed cup)	[4] [5]
Water Solubility	Insoluble	[1] [3]
LogP	2.3 - 3.02	[1] [7]
InChI Key	GFNZJAVJCGWLW- UHFFFAOYSA-N	[3] [4]

Synthesis Protocols

The most common and effective method for synthesizing **2,6-Dimethylanisole** is through the methylation of 2,6-dimethylphenol. This can be achieved using various methylating agents.

Experimental Protocol 1: Methylation via Dimethyl Carbonate

This method utilizes dimethyl carbonate in the presence of a dimanganese decacarbonyl catalyst, resulting in a high yield.[\[4\]](#)

Materials:

- 2,6-Dimethylphenol (100 mmol)

- Dimethyl carbonate (300 mmol)
- Dimanganese decacarbonyl ($Mn_2(CO)_{10}$) (3 mmol)
- 17-mL stainless steel high-pressure micro reactor
- Alumina
- Ethanol (for recrystallization, if necessary)

Procedure:

- Charge the high-pressure micro reactor with 2,6-dimethylphenol, dimethyl carbonate, and the $Mn_2(CO)_{10}$ catalyst.
- Hermetically seal the reactor and heat to 180°C for 1 hour.
- After the reaction, cool the reactor to room temperature before carefully opening it.
- Filter the resulting mixture through a layer of alumina to remove the catalyst.
- Distill off the unreacted dimethyl carbonate under atmospheric pressure.
- The residue, **2,6-Dimethylanisole**, can be further purified by distillation under reduced pressure or by recrystallization from ethanol. This protocol reports a yield of 99%.[\[4\]](#)

Experimental Protocol 2: Williamson Ether Synthesis via Dimethyl Sulfate

A classic laboratory-scale approach is the Williamson ether synthesis, using a strong base to deprotonate the phenol followed by reaction with a methylating agent like dimethyl sulfate.

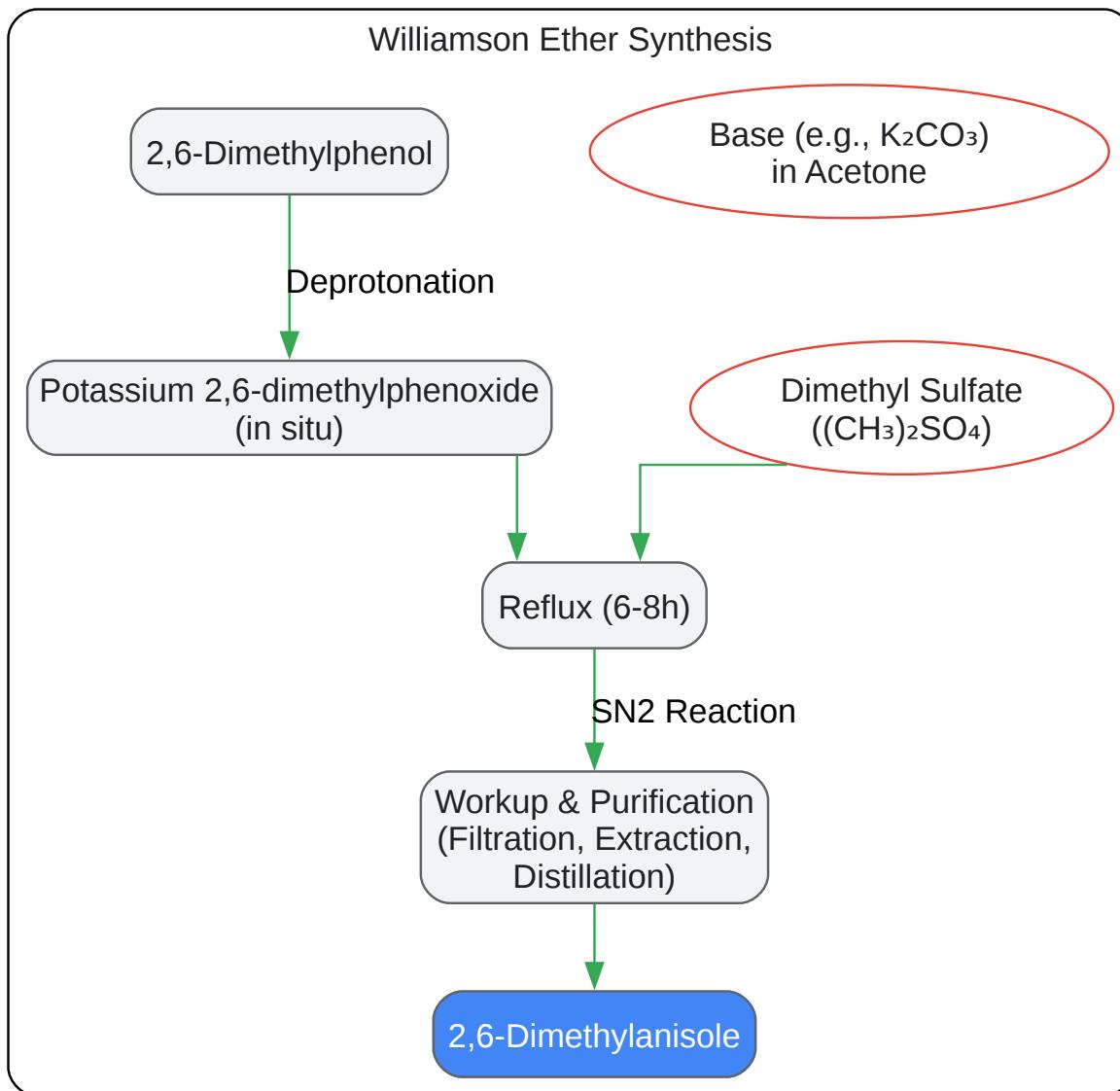
Materials:

- 2,6-Dimethylphenol
- Sodium hydroxide (NaOH) or Potassium Carbonate (K_2CO_3)

- Dimethyl sulfate ((CH₃)₂SO₄)
- Anhydrous acetone or Dimethylformamide (DMF)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 2,6-dimethylphenol in a suitable solvent (e.g., anhydrous acetone) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add a slight excess of a base (e.g., potassium carbonate) to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
- Slowly add a stoichiometric equivalent of dimethyl sulfate to the mixture. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.
- Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2,6-Dimethylanisole** via fractional distillation or silica gel chromatography.



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Caption: Workflow for Williamson Ether Synthesis of **2,6-Dimethylanisole**.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2,6-Dimethylanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded in a deuterated solvent, typically chloroform-d (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

General Methodology for NMR Analysis:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.5-0.7 mL of CDCl_3 in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra as needed for full structural assignment.

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for 2,6-Dimethylanisole in CDCl_3

Atom Position	^1H NMR δ (ppm)	^{13}C NMR δ (ppm)	Assignment Notes	Reference(s)
C1-OCH ₃	3.68 - 3.71	58.88	Methoxy group protons (singlet)	[3][4]
C2, C6-CH ₃	2.27 - 2.28	15.49	Methyl group protons (singlet)	[3][4]
C3, C5	6.89 - 6.97	128.24	Aromatic protons (doublet)	[3][4]
C4	6.97 - 7.00	123.32	Aromatic proton (triplet)	[3][4]
C1	-	156.65	Quaternary aromatic carbon (ipso to -OCH ₃)	[4]
C2, C6	-	130.20	Quaternary aromatic carbons (ipso to -CH ₃)	[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Methodology for FTIR Analysis:

- Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates (capillary film). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm^{-1} .

Table 3: Key IR Absorption Bands for 2,6-Dimethylanisole

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3000 - 2850	C-H Stretch	Aliphatic (Methyl/Methoxy)
~3050	C-H Stretch	Aromatic
1580 - 1450	C=C Stretch	Aromatic Ring
1250 - 1200	C-O Stretch	Aryl-Alkyl Ether (asymmetric)
1050 - 1020	C-O Stretch	Aryl-Alkyl Ether (symmetric)
~770	C-H Bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

General Methodology for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution (~10 $\mu\text{g}/\text{mL}$) of the sample in a volatile organic solvent like hexane or dichloromethane.[\[6\]](#)
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

- GC Conditions: Use a non-polar capillary column (e.g., HP-5ms). A typical temperature program starts at a low temperature (~50 °C), holds for 1-2 minutes, then ramps up to a high temperature (~300 °C).[\[8\]](#)
- MS Conditions: Acquire mass spectra over a range of m/z 40-400.

Table 4: Expected Mass Spectrometry Fragmentation for 2,6-Dimethylanisole

m/z	Ion Structure	Fragmentation Pathway
136	$[\text{C}_9\text{H}_{12}\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
121	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the methoxy or ring position.
106	$[\text{M} - 2\text{CH}_3]^+$ or $[\text{M} - \text{CH}_2\text{O}]^+$	Loss of a second methyl radical or formaldehyde.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment for alkylbenzenes.

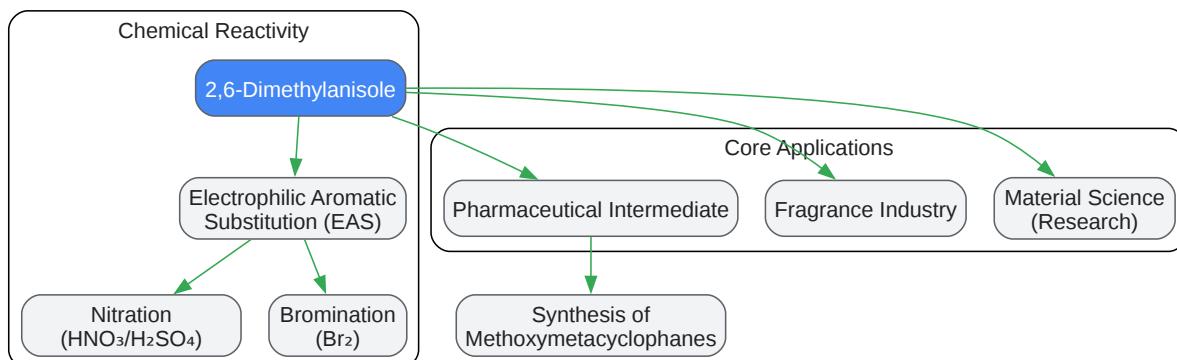
Chemical Reactivity and Applications

2,6-Dimethylanisole's reactivity is governed by the activating, ortho-para directing methoxy group and the sterically hindering methyl groups at the ortho positions.

Key Chemical Reactions

- Electrophilic Aromatic Substitution: The methoxy group strongly activates the ring towards electrophiles. However, the two ortho positions are blocked by methyl groups, directing substitution primarily to the para position (C4). Reactions include nitration, nitrosation, and bromination.[\[1\]](#)
- Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of more complex molecules.[\[2\]](#)[\[3\]](#) It is notably used to prepare methoxymetacyclophanes, compounds investigated for their pharmacological properties and potential in treating neurodegenerative diseases.[\[1\]](#)[\[9\]](#)

- Other Applications: It is also used in the fragrance industry for its floral scent and as a reference standard in analytical chemistry.[1][2] Research has also explored its potential in material science and its antimicrobial properties.[1][9]



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Caption: Reactivity and Application Pathways of **2,6-Dimethylanisole**.

Safety and Handling

2,6-Dimethylanisole is classified as a combustible liquid and requires appropriate safety precautions.[5][10]

Table 5: Safety and Handling Information

Parameter	Guideline	Reference(s)
Hazard Classification	Combustible liquid	[5][10]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection.	[5]
Handling	Handle in a well-ventilated area. Keep away from open flames, hot surfaces, and sources of ignition. Avoid contact with skin, eyes, and clothing.	[5]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container. Store away from oxidizing agents.	[3][5]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.	[5]
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes.	[5]
Fire Extinguishing	Use CO ₂ , dry chemical, or foam. Water mist may be used to cool closed containers.	[5]
Toxicology	The toxicological properties have not been fully investigated. Handle with caution.	[5]

Conclusion

2,6-Dimethylanisole is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it a crucial component in the synthesis of pharmaceuticals, particularly methoxymetacyclophanes. This guide has provided the essential technical data, experimental protocols, and safety information required by researchers and professionals working with this compound, forming a solid foundation for its application in laboratory and industrial settings.

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